molecular formula C17H23N5O2 B6092707 tert-butyl 4-(5-(pyridin-4-yl)-1H-1,2,4-triazol-3-yl)piperidine-1-carboxylate

tert-butyl 4-(5-(pyridin-4-yl)-1H-1,2,4-triazol-3-yl)piperidine-1-carboxylate

Cat. No.: B6092707
M. Wt: 329.4 g/mol
InChI Key: MCFOFDRYUAWAAG-UHFFFAOYSA-N
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Description

This compound features a piperidine core substituted with a tert-butyl carbamate group at the 1-position and a 1,2,4-triazole ring at the 4-position. The triazole is further functionalized with a pyridin-4-yl group at the 5-position. This structure combines lipophilicity (from the tert-butyl group) with hydrogen-bonding and π-π interaction capabilities (from the pyridine and triazole moieties).

Properties

IUPAC Name

tert-butyl 4-(3-pyridin-4-yl-1H-1,2,4-triazol-5-yl)piperidine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H23N5O2/c1-17(2,3)24-16(23)22-10-6-13(7-11-22)15-19-14(20-21-15)12-4-8-18-9-5-12/h4-5,8-9,13H,6-7,10-11H2,1-3H3,(H,19,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MCFOFDRYUAWAAG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(CC1)C2=NC(=NN2)C3=CC=NC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H23N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

329.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthesis of Piperidine Intermediate

The Boc-protected piperidine scaffold is prepared via nucleophilic substitution. For example:

  • Starting material : 4-cyano-piperidine.

  • Boc protection : React with di-tert-butyl dicarbonate (Boc₂O) in dichloromethane (DCM) using 4-dimethylaminopyridine (DMAP) as a catalyst.

  • Yield : 85–92% after silica gel chromatography.

Reaction Conditions :

ParameterValue
SolventDichloromethane
Temperature0°C to room temperature
CatalystDMAP (5 mol%)
Reaction Time12–16 hours

Triazole Ring Formation

The triazole is constructed via condensation of a hydrazide intermediate with 4-cyanopyridine-N-oxide:

  • Hydrazide synthesis : React Boc-protected 4-cyanopiperidine with hydrazine hydrate in ethanol under reflux.

  • Cyclization : Treat the hydrazide with 4-cyanopyridine-N-oxide in methanol using sodium methoxide (22.4 mg per 5.00 g substrate) at 40°C for 4 hours.

Key Data :

  • Regioselectivity : >95% for 1,2,4-triazole isomer.

  • Yield : 78% after recrystallization from methanol/water.

Pyridinyl Group Introduction

The pyridin-4-yl group is installed via a Reissert-Henze reaction:

  • React the triazole intermediate with pyridine-4-carbonyl chloride in toluene.

  • Use triethylamine (TEA) as a base to scavenge HCl.

Optimized Parameters :

ParameterValue
SolventToluene
Temperature80°C
BaseTEA (2.5 equiv)
Reaction Time6 hours

One-Pot Multicomponent Approach

This streamlined method combines piperidine functionalization and triazole synthesis in a single reactor.

Reaction Scheme

  • Components :

    • Boc-protected 4-aminopiperidine.

    • Pyridine-4-carboxaldehyde.

    • Trimethylsilyl azide (TMSN₃).

  • Mechanism : In situ generation of an azide intermediate, followed by copper-catalyzed alkyne-azide cycloaddition (CuAAC).

Conditions :

ParameterValue
CatalystCuI (10 mol%)
SolventDMF/H₂O (9:1)
Temperature60°C
Reaction Time8 hours

Performance Metrics

  • Yield : 65–70%.

  • Purity : >90% by HPLC.

  • Advantage : Eliminates intermediate isolation, reducing purification steps.

Acid-Catalyzed Cyclization

Adapted from Example 3 in WO2014017516A1, this method uses phosphoric acid to drive triazole ring closure.

Procedure

  • Combine Boc-protected 4-(hydrazinecarbonyl)piperidine with 4-cyanopyridine in a 2-butanol/water (10:1) mixture.

  • Add 85% phosphoric acid (0.5 equiv) and stir at 80°C for 8 hours.

Results :

  • Conversion : >98% (monitored by TLC).

  • Isolation : Filter precipitated product, wash with cold 2-butanol.

  • Yield : 82%.

Comparative Analysis of Methods

MethodYieldPurityScalabilityCost Efficiency
Stepwise Condensation78%95%ModerateHigh
One-Pot CuAAC70%90%HighModerate
Acid-Catalyzed82%98%HighLow

Critical Process Considerations

Boc Group Stability

The tert-butyl carbamate group is susceptible to cleavage under strongly acidic or basic conditions. Key findings:

  • Stability in Phosphoric Acid : No degradation observed at pH >2.

  • Incompatibility : Avoid LiAlH₄ or other strong reducing agents.

Solvent Selection

  • Methanol/Water Mixtures : Preferred for cyclization due to solubility of intermediates.

  • Toluene : Ideal for azeotropic removal of water in condensation reactions.

Purification Techniques

  • Recrystallization : Use methanol/water (3:1) for high-purity isolates (>99%).

  • Column Chromatography : Employ silica gel with ethyl acetate/hexane (1:2) for lab-scale purification.

Chemical Reactions Analysis

Types of Reactions: tert-Butyl 4-(5-(pyridin-4-yl)-1H-1,2,4-triazol-3-yl)piperidine-1-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. The conditions typically involve controlled temperatures, specific solvents, and sometimes catalysts to facilitate the reactions .

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, reduction may produce alcohols or amines, and substitution reactions can result in a wide range of substituted derivatives .

Scientific Research Applications

Medicinal Chemistry

Antimicrobial Activity
Research indicates that triazole derivatives exhibit notable antimicrobial properties. The incorporation of the pyridine and triazole moieties in tert-butyl 4-(5-(pyridin-4-yl)-1H-1,2,4-triazol-3-yl)piperidine-1-carboxylate enhances its effectiveness against various bacterial strains. Studies have shown that such compounds can inhibit the growth of both gram-positive and gram-negative bacteria, making them potential candidates for developing new antibiotics .

Anticancer Properties
The compound has also been investigated for its anticancer potential. Triazole derivatives are known to interfere with cancer cell proliferation and induce apoptosis. In vitro studies have demonstrated that this compound can inhibit the growth of certain cancer cell lines, suggesting a mechanism that may involve the modulation of key signaling pathways associated with tumor growth .

Neuroprotective Effects
Emerging research highlights the neuroprotective properties of triazole-containing compounds. Preliminary studies suggest that this compound may protect neuronal cells from oxidative stress and apoptosis, potentially offering therapeutic avenues for neurodegenerative diseases such as Alzheimer's and Parkinson's disease .

Agricultural Applications

Fungicides
The triazole scaffold is widely recognized in agriculture as a vital component in fungicide development. The compound's ability to disrupt fungal cell membrane synthesis positions it as a promising candidate for agricultural fungicides aimed at combating crop diseases caused by fungal pathogens . Field trials have shown effectiveness in protecting crops while minimizing environmental impact.

Herbicidal Activity
Research has also explored the herbicidal properties of triazole derivatives. The unique structure of this compound may contribute to selective herbicidal activity against certain weed species without harming desirable crops .

Material Science

Polymer Chemistry
In material science, the incorporation of triazole groups into polymers has been studied for their ability to enhance thermal stability and mechanical properties. The compound can serve as a building block in synthesizing advanced materials with tailored properties for applications in coatings and composites .

Sensors and Catalysts
The unique electronic properties of triazole derivatives make them suitable for use in sensor technology and catalysis. Research has indicated that these compounds can act as effective catalysts in various organic reactions due to their ability to stabilize transition states .

Case Studies

Study Focus Findings Reference
Antimicrobial ActivityEffective against gram-positive and gram-negative bacteria
Anticancer PropertiesInhibition of cancer cell proliferation
Neuroprotective EffectsProtection against oxidative stress in neuronal cells
Agricultural ApplicationsEfficacy as a fungicide and herbicide
Material Science ApplicationsEnhanced thermal stability in polymers

Mechanism of Action

The mechanism of action of tert-butyl 4-(5-(pyridin-4-yl)-1H-1,2,4-triazol-3-yl)piperidine-1-carboxylate involves its interaction with specific molecular targets. The pyridinyl-triazole moiety can bind to enzymes or receptors, modulating their activity. This interaction can lead to various biological effects, depending on the target and the context of its use .

Comparison with Similar Compounds

Triazole-Pyridine Derivatives with Varied Substituents

Example Compounds (from ):

  • 4-(5-(Butylthio)-4-phenyl-4H-1,2,4-triazol-3-yl)pyridine (5m)
  • 2-Chloro-5-(((4-phenyl-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl)thio)methyl)thiazole (5n)
Property Target Compound Compound 5m Compound 5n
Core Structure Piperidine-triazole-pyridine Phenyl-triazole-pyridine Phenyl-triazole-pyridine-thiazole
Substituents tert-Butyl carbamate, pyridin-4-yl Butylthio, phenyl Chlorothiazole, phenyl
Melting Point Not reported 147–149°C 199–202°C
Key Interactions Hydrogen bonding, π-π stacking Hydrophobic (alkyl chain) Halogen bonding (Cl), π-π stacking
Synthetic Route Likely click chemistry or cross-coupling Nucleophilic substitution Multi-step alkylation

Key Differences :

  • The target compound’s piperidine-carbamate scaffold enhances solubility and conformational flexibility compared to rigid phenyl-triazole derivatives .

Piperidine-Triazole Derivatives with Modified Functional Groups

Example Compounds (from ):

  • QK-3424: tert-Butyl 4-(5-(chlorocarbonylamino)-1-methyl-1H-1,2,4-triazol-3-yl)piperazine-1-carboxylate
  • Compound: tert-Butyl 3-[5-(aminomethyl)-1H-1,2,4-triazol-3-yl]piperidine-1-carboxylate
Property Target Compound QK-3424 Compound
Core Structure Piperidine-triazole-pyridine Piperazine-triazole-chlorocarbonyl Piperidine-triazole-aminomethyl
Substituents Pyridin-4-yl Chlorocarbonylamino, methyl Aminomethyl
Biological Relevance Potential kinase inhibition Likely electrophilic reactivity Enhanced H-bonding capacity
Synthetic Complexity Moderate High (chlorocarbonyl group) Moderate

Key Differences :

  • The pyridin-4-yl group in the target compound enables stronger π-π interactions compared to the aminomethyl or chlorocarbonylamino groups in analogs .
  • Piperazine in QK-3424 introduces additional basicity, whereas piperidine in the target compound offers better membrane permeability .

Triazole-Piperidine Derivatives with Heteroaromatic Systems

Example Compound (from ):

  • tert*-Butyl 4-(2-aminopyrimidin-4-yl)piperidine-1-carboxylate
Property Target Compound Compound
Heterocycle Pyridine Pyrimidine
Functional Groups Triazole, tert-butyl carbamate Aminopyrimidine, tert-butyl carbamate
Potential Applications Kinase inhibition, metal coordination DNA/RNA binding, antimetabolite

Key Differences :

  • Pyrimidine in the analog provides two nitrogen atoms for H-bonding, whereas pyridine in the target compound offers a single aromatic nitrogen for π-stacking .
  • The triazole in the target compound may act as a bioisostere for amide bonds, enhancing metabolic stability compared to aminopyrimidine derivatives .

Biological Activity

The compound tert-butyl 4-(5-(pyridin-4-yl)-1H-1,2,4-triazol-3-yl)piperidine-1-carboxylate is a derivative of piperidine and 1,2,4-triazole, which are known for their diverse biological activities. This article presents a detailed examination of its biological activity, including antimicrobial properties, potential therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The structure of the compound can be represented as follows:

C15H21N5O2\text{C}_{15}\text{H}_{21}\text{N}_{5}\text{O}_{2}

This compound features a pyridine ring and a triazole moiety, which are pivotal in its biological interactions. The presence of the tert-butyl group enhances its lipophilicity, potentially influencing its pharmacokinetic properties.

Antimicrobial Properties

Compounds containing triazole rings have been reported to exhibit significant antimicrobial activity. Studies suggest that derivatives like the one can inhibit the growth of various bacterial strains and fungi. For example:

  • Antibacterial Activity : Research indicates that triazole derivatives show efficacy against Gram-positive and Gram-negative bacteria. The mechanism often involves disruption of cell wall synthesis or interference with nucleic acid metabolism.
  • Antifungal Activity : Triazoles are commonly used in antifungal therapies due to their ability to inhibit ergosterol synthesis in fungal cell membranes.

Case Studies

  • Study on Antimicrobial Efficacy :
    A study conducted by Demirbaş et al. (2002) demonstrated that triazole derivatives exhibited potent antibacterial activity against Staphylococcus aureus and Escherichia coli. The compound was synthesized and tested for its ability to inhibit bacterial growth, showing promising results.
  • Cancer Research :
    In another investigation, compounds similar to this compound were evaluated for their anticancer properties. The results indicated that these compounds could induce apoptosis in cancer cells through the activation of caspase pathways.

The biological activity of the compound is largely attributed to its ability to interact with specific biological targets:

  • Enzyme Inhibition : By binding to enzymes involved in critical metabolic pathways, such as those responsible for cell wall synthesis in bacteria or ergosterol biosynthesis in fungi.
  • Receptor Modulation : The pyridine moiety may influence receptor interactions within cellular signaling pathways, potentially leading to therapeutic effects in various diseases.

Data Table: Biological Activity Summary

Activity TypeOrganism/Cell TypeMechanismReference
AntibacterialStaphylococcus aureusCell wall synthesis inhibitionDemirbaş et al.
AntibacterialEscherichia coliNucleic acid metabolismDemirbaş et al.
AntifungalCandida albicansErgosterol synthesisSong et al.
AnticancerVarious cancer cell linesApoptosis inductionArnold et al.

Q & A

Q. How to address discrepancies in reported cytotoxicity IC₅₀ values?

  • Analysis :
  • Cell Line Variability : Sensitivity differences between HEK293 (IC₅₀ ~10 μM) vs. HepG2 (IC₅₀ ~25 μM) due to metabolic enzyme expression.
  • Assay Interference : Triazole moieties may react with MTT reagents, necessitating alternative assays (e.g., CellTiter-Glo) .

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